molecular formula C7H5N3O2 B7955553 3-pyridin-3-yl-2H-1,2,4-oxadiazol-5-one

3-pyridin-3-yl-2H-1,2,4-oxadiazol-5-one

Cat. No.: B7955553
M. Wt: 163.13 g/mol
InChI Key: XSSFIDOWUWMEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridin-3-yl-2H-1,2,4-oxadiazol-5-one is a high-purity heterocyclic building block with the molecular formula C7H5N3O2 and a molecular weight of 163.14 g/mol . This compound features a 1,2,4-oxadiazol-5-one core scaffold linked to a pyridin-3-yl moiety, a structure recognized as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological potential . As a derivative of the 1,2,4-oxadiazole family, this compound is of significant interest in drug discovery and development. The 1,2,4-oxadiazole motif is known to function as a bioisostere for carboxylic acids, esters, and carboxamides, which can fine-tune the physicochemical properties of lead compounds, such as improving metabolic stability or membrane permeability . This building block is primarily utilized in the synthesis of more complex molecules for screening against various biological targets. Researchers employ it in the development of novel ligands and probes, particularly through structural hybridization with other anticancer or antimicrobial pharmacophores . Its specific structure makes it a versatile intermediate for constructing compound libraries aimed at exploring structure-activity relationships (SAR). Applications & Research Value: This chemical is intended for research applications only. It serves as a key synthetic intermediate in organic and medicinal chemistry research, particularly in the construction of molecules for pharmacological screening. The compound's framework is a cornerstone for developing novel substances with potential investigational activities based on the established properties of the 1,2,4-oxadiazole class . Handling & Safety: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

3-pyridin-3-yl-2H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSFIDOWUWMEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NC(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Procaine Hydrochloride is synthesized through the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of Procaine Hydrochloride involves large-scale esterification followed by crystallization to obtain the pure hydrochloride salt. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Procaine Hydrochloride undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in Procaine Hydrochloride can be hydrolyzed in the presence of water, leading to the formation of 4-aminobenzoic acid and 2-diethylaminoethanol.

    Oxidation: Procaine Hydrochloride can be oxidized to form various degradation products, depending on the conditions.

    Substitution: The amino group in Procaine Hydrochloride can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various reagents can be used depending on the desired derivative, such as alkyl halides for alkylation reactions.

Major Products Formed

    Hydrolysis: 4-aminobenzoic acid and 2-diethylaminoethanol.

    Oxidation: Various degradation products, including para-benzoquinone derivatives.

    Substitution: A range of substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including 3-pyridin-3-yl-2H-1,2,4-oxadiazol-5-one, exhibit significant antimicrobial properties. Studies have shown that various substituted oxadiazoles demonstrate activity against a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the phenyl ring can enhance this activity, highlighting the importance of chemical modifications in developing effective antimicrobial agents.

Antiviral Properties

Recent studies have identified potential antiviral applications for compounds similar to this compound against SARS-CoV-2. In silico docking studies have shown promising binding affinities to the main protease enzyme of the virus, suggesting that these compounds could serve as candidates for COVID-19 treatment . The evaluation of pharmacokinetic properties also indicates compliance with Lipinski's rule of five, which is essential for oral bioavailability .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively documented. Compounds containing the oxadiazole moiety have been identified as apoptosis inducers and have shown efficacy against various cancer cell lines. For instance, derivatives have been synthesized and tested against human colon adenocarcinoma and breast cancer cell lines, with some exhibiting IC50_{50} values comparable to established chemotherapeutics . The structural modifications of these compounds can lead to enhanced selectivity and potency against specific cancer types.

Case Studies

StudyFindings
Antimicrobial Activity Substituted phenyl derivatives showed activity against Bacillus subtilis, Klebsiella pneumoniae, and Candida albicans .
Antiviral Activity Compound 5 demonstrated significant binding to SARS-CoV-2 main protease with favorable ADME properties .
Anticancer Activity Novel oxadiazole derivatives exhibited potent cytotoxicity against multiple cancer cell lines with IC50_{50} values ranging from 4.5 µM to 214.3 µM .

Mechanism of Action

Procaine Hydrochloride exerts its effects by blocking sodium channels in the neuronal cell membrane. This inhibition prevents the initiation and propagation of action potentials, thereby blocking nerve impulse transmission and resulting in local anesthesia. The compound specifically targets voltage-gated sodium channels, which are crucial for the conduction of nerve impulses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of 1,2,4-oxadiazol-5-one derivatives are highly dependent on substituents at the 3-position. Key analogues include:

Substituent Compound Example Key Properties
Phenyl 3-Phenyl-1,2,4-oxadiazol-5-one Enhanced metabolic stability; used in urea-based sEH inhibitors (IC₅₀: 42–56 nM) .
Pyridin-3-yl 3-Pyridin-3-yl-2H-1,2,4-oxadiazol-5-one (Target) Potential solubility improvement via pyridine’s polar N-atom; unexplored in vivo .
Nitrophenyl 3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one Electron-withdrawing nitro group may stabilize the ring but reduce bioavailability .
Pyrimidin-5-yl 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Increased π-stacking capacity; used in multi-component cycloaddition syntheses .
Biphenyl 1,1'-Biphenyl-4-yl derivatives Improved hydrophobic interactions; applied in urea-linked protease inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.